molecular formula C8H13FO3 B1474669 2-Fluoro-3-(oxan-2-yl)propanoic acid CAS No. 1783695-24-8

2-Fluoro-3-(oxan-2-yl)propanoic acid

Cat. No.: B1474669
CAS No.: 1783695-24-8
M. Wt: 176.19 g/mol
InChI Key: AAPNXODQUKPDKF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(oxan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13FO3 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-3-(oxan-2-yl)propanoic acid, a fluorinated compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine into organic molecules often enhances their biological properties, making them valuable in drug design and development. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through various biocatalytic pathways. A notable method involves the use of engineered E. coli strains that express specific enzymes to facilitate the transformation of simple substrates into fluorinated products. For instance, the study by Liu et al. describes the biosynthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), which serves as a precursor for this compound .

Table 1: Key Enzymes Involved in Synthesis

EnzymeFunction
Methylmalonyl CoA synthaseCatalyzes the formation of methylmalonyl-CoA
Methylmalonyl CoA reductaseReduces methylmalonyl-CoA to produce 2-F-3-HP
Malonate transporterFacilitates the uptake of malonate into cells

Biological Activity

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymatic reactions. Fluorinated compounds are known to exhibit enhanced binding affinities and altered metabolic pathways compared to their non-fluorinated counterparts. The introduction of fluorine can influence pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorinated compounds often interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Antioxidant Activity : Preliminary findings indicate that related fluorinated compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .

Case Studies

Recent research has highlighted the potential therapeutic applications of fluorinated compounds similar to this compound:

  • Study on Esterase Inhibition :
    • A study explored the efficacy of polyfluoroalkyl derivatives as selective carboxylesterase inhibitors. These compounds demonstrated significant inhibition at low concentrations (IC50 as low as 42 nM), suggesting potential applications in regulating drug metabolism .
  • Antioxidant Properties :
    • Research on related compounds indicated strong antioxidant activity, with effective radical-scavenging capabilities demonstrated through various assays (ABTS, FRAP). This suggests that 2-fluoro derivatives could play a role in protecting cells from oxidative damage .

Properties

IUPAC Name

2-fluoro-3-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPNXODQUKPDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.